
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is a complex organic compound with the molecular formula C28H18N2O4 It is known for its unique structure, which includes multiple benzamide groups attached to an anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 1,1’-iminodianthraquinone with benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often requiring elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Dye Synthesis: It serves as a precursor for the synthesis of various dyes and pigments.
Photovoltaic Devices: The compound is explored for use in organic solar cells due to its electronic properties.
Biological Research:
Industrial Applications: The compound is used in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide exerts its effects is primarily related to its electronic structure. The compound’s multiple benzamide groups and anthracene core allow it to participate in various electronic interactions, making it suitable for use in electronic and photonic devices. The molecular targets and pathways involved depend on the specific application, such as electron transport in organic electronics or fluorescence in biological imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide: This compound has a similar anthracene core but differs in the functional groups attached.
N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide: Similar structure with a chloro substituent instead of benzamido groups.
N,N’-(4-hydroxy-9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bis(benzamide): Contains hydroxy groups and is used in similar applications
Uniqueness
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is unique due to its specific arrangement of benzamide groups and the anthracene core, which confer distinct electronic and optical properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic electronics and photovoltaic devices .
Eigenschaften
CAS-Nummer |
4392-71-6 |
|---|---|
Molekularformel |
C35H23N3O5 |
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C35H23N3O5/c39-31-24-17-10-18-25(36-33(41)21-11-4-1-5-12-21)28(24)32(40)30-27(38-35(43)23-15-8-3-9-16-23)20-19-26(29(30)31)37-34(42)22-13-6-2-7-14-22/h1-20H,(H,36,41)(H,37,42)(H,38,43) |
InChI-Schlüssel |
IXWOJQMFWLETKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=C(C3=O)C=CC=C5NC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


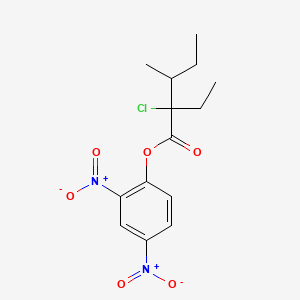
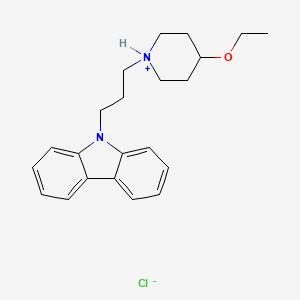
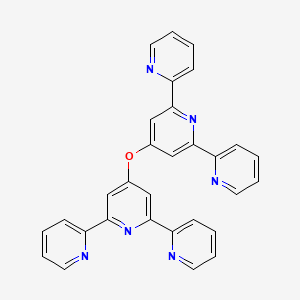


![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
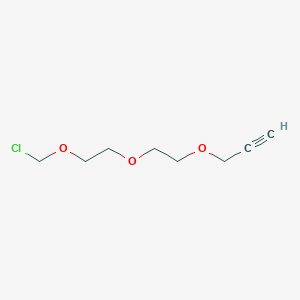

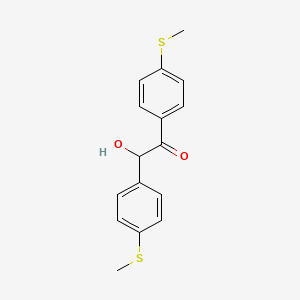
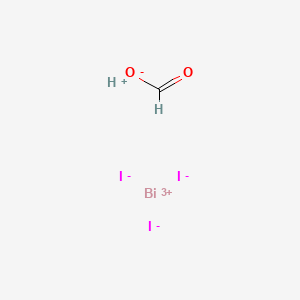
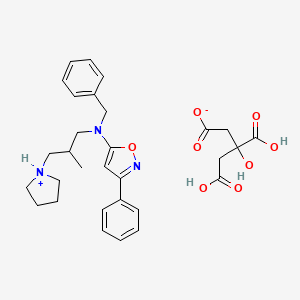

![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)

